3,5-Dichloro-3',5'-difluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

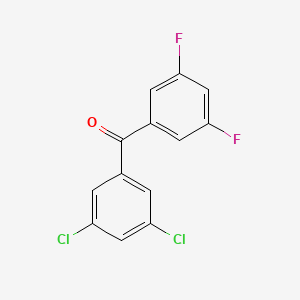

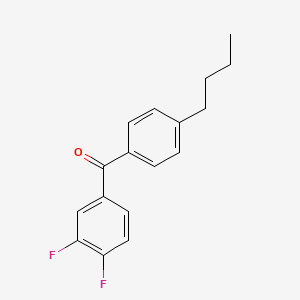

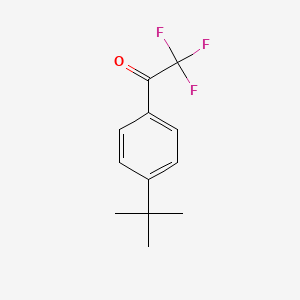

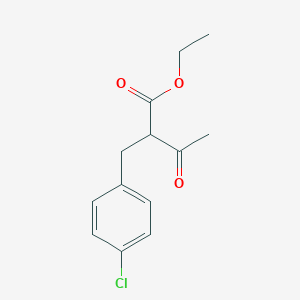

3,5-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O . It is also known by other names such as (3,5-dichlorophenyl)- (3,5-difluorophenyl)methanone . The molecular weight of this compound is 287.08 g/mol .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’,5’-difluorobenzophenone consists of two phenyl rings, one of which has two chlorine atoms and the other has two fluorine atoms at the 3 and 5 positions . The two rings are connected by a carbonyl group .Physical And Chemical Properties Analysis

3,5-Dichloro-3’,5’-difluorobenzophenone has several computed properties. It has a molecular weight of 287.08 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 285.9763765 g/mol . Its topological polar surface area is 17.1 Ų . It has 18 heavy atoms . Its complexity, as computed by Cactvs, is 293 .科学的研究の応用

Nucleophilic Aromatic Substitution (NAS) Reactivity

3,5-Dichloro-3',5'-difluorobenzophenone has been characterized for its NAS behavior. It has shown sufficient reactivity for NAS reactions, essential for the synthesis of high molecular weight, amorphous poly(arylene ether)s with pendant benzoyl groups. These polymers exhibit a range of glass transition temperatures, indicating the versatility of this compound in polymer synthesis (Beek & Fossum, 2009).

Fluorogenic Molecule for RNA Imaging

3,5-Dichloro-3',5'-difluorobenzophenone derivatives have been studied for their fluorogenic properties when bound to the Spinach aptamer, a molecule selected for imaging RNA. These derivatives exhibit weak fluorescence in liquid solvents, which is enhanced significantly when photoisomerization is impeded, demonstrating its potential in biological imaging and RNA studies (Santra et al., 2019).

UV Filters Transformation and Toxicity

The transformation of benzophenone-based UV filters in chlorinated water and their toxicity were studied, identifying the formation of chlorinated products, including 3,5-dichloro derivatives. This research highlights the environmental impact and stability of chlorinated benzophenone derivatives in aquatic environments (Zhuang et al., 2013).

Synthesis of Fluorinated Derivatives

Research into the synthesis of fluorinated derivatives from chloro-nitrobenzene and chloro-dinitrobenzene has been conducted, demonstrating the application of 3,5-Dichloro-3',5'-difluorobenzophenone in the development of novel compounds with potential applications in materials science and pharmaceuticals (Sipyagin et al., 2004).

Catalyzed Synthesis in Ionic Liquids

The catalyzed synthesis of 4,4'-Difluorobenzophenone from fluorobenzene in acidic imidazolium chloroaluminate ionic liquid demonstrates an innovative approach to chemical synthesis, leveraging the unique properties of ionic liquids for efficient and high-yield chemical reactions (Lichun & Ming-hui, 2009).

特性

IUPAC Name |

(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLFRFWTFIIFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374166 |

Source

|

| Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3',5'-difluorobenzophenone | |

CAS RN |

844885-17-2 |

Source

|

| Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)